N4-(3,5-二氯苯基)-5-硝基嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

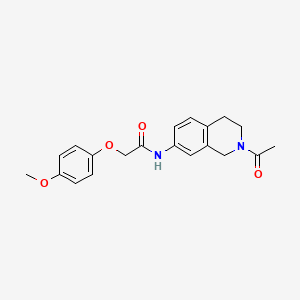

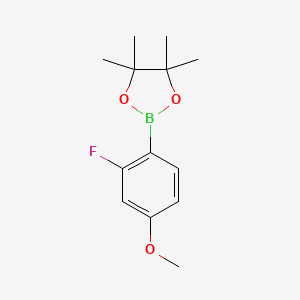

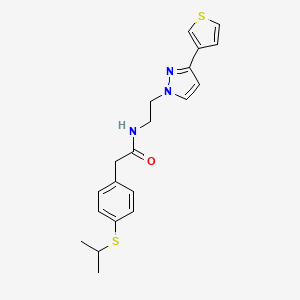

“N4-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. Based on its name, it likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, also known as a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, such as condensation reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These could include nitro groups (-NO2), amine groups (-NH2), and dichlorophenyl groups (a benzene ring with two chlorine atoms attached) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, nitro groups can participate in reduction reactions, and amine groups can act as bases or nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any charges .

科学研究应用

四氢蝶啶 C6 立体异构体的合成

源自氨基酸的手性 N1 保护邻位二胺与 2-氨基-6-氯-5-硝基-4(3H)-嘧啶酮缩合,导致四氢蝶啶 C6 立体异构体的合成,包括 N5-甲酰基-(6S)-四氢叶酸。此方法展示了硝基嘧啶衍生物在生物相关化合物立体定向合成中的效用 (S. W. Bailey, R. Chandrasekaran, J. Ayling, 1992)。

聚酰亚胺的开发

使用 4-羟基苯乙酮和 1-氯-4-硝基苯合成了新型芳香族二胺单体,展示了硝基嘧啶衍生物在创造具有溶解性、热稳定性和疏水性等理想性质的新材料中的作用。由于其坚固性和性能特性,这些材料因其在各个行业的潜在应用而具有重要意义 (Xiaohua Huang, Beicai Chen, Mei Mei, Hua Li, Chan-juan Liu, Chun Wei, 2017)。

用于氮杂杂环构建的环转化

在 NH3 存在下 3-甲基-5-硝基嘧啶-4(3H)-酮与酮的反应促进了制备氮杂杂环的新方法。这突出了硝基嘧啶化合物在有机合成中的多功能性,为构建复杂的杂环结构提供了新途径 (N. Nishiwaki, T. Adachi, Kengo Matsuo, Hui-Ping Wang, Tomoko Matsunaga, Y. Tohda, M. Ariga, 2000)。

聚酰亚胺的合成和表征

有机溶解性、热稳定性和疏水性聚酰亚胺源自二胺单体,表明硝基嘧啶衍生物在新型聚合材料的开发中的应用。由于其在有机溶剂中的高热稳定性和溶解性,这些材料表现出优异的性能,适用于电子和航空航天等先进技术应用 (Qianqian Bu, Shu-jiang Zhang, Hui Li, Yan-feng Li, Chenliang Gong, Fengchun Yang, 2011)。

分析化学应用

使用 N-(2-呋喃亚甲基)吡啶-2,6-二胺 (FPD) 作为离子载体构建新型钕(III) 聚(氯乙烯) (PVC) 基膜传感器展示了硝基嘧啶衍生物的分析应用。这一进展表明了这些化合物在为金属离子创建灵敏且选择性的传感器中的效用,这对于环境监测和工业过程至关重要 (P. Norouzi, M. Ganjali, Asieh Ahmadalinezhad, M. Adib, 2006)。

作用机制

Target of Action

The primary targets of SMR000200189 are the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in the regulation of metabolism, inflammation, and circadian rhythm.

Mode of Action

SMR000200189 acts as an agonist for these nuclear receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects that can influence various biological processes.

Pharmacokinetics

These factors influence how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .

安全和危害

未来方向

属性

IUPAC Name |

4-N-(3,5-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N5O2/c11-5-1-6(12)3-7(2-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQAOHKVPCCRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2781316.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2781319.png)

![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B2781321.png)

![[2-Oxo-2-(propylcarbamoylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2781325.png)